molecular formula C15H19N3O2S B4202097 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B4202097
M. Wt: 305.4 g/mol
InChI Key: BCHQBFZTHOIMOS-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a butyl group attached to the thiadiazole ring and a methoxyphenyl group attached to the acetamide moiety

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-4-5-14-17-18-15(21-14)16-13(19)10-11-6-8-12(20-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHQBFZTHOIMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where the nucleophile is the methoxyphenyl acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

The biological activities of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide are attributed to its unique structural components. The thiadiazole ring is known for its diverse pharmacological effects, including antimicrobial, antifungal, and anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

Compound NameStructure FeaturesBiological Activity
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideBenzothio group instead of butylAnticancer activity against multiple cell lines
N-(5-cyclopropyl)-1,3,4-thiadiazol-2-y)-2-(phenethyl)acetamideCyclopropyl substitutionAntimicrobial properties
2-(1H-indol-3-y)-2oxo-acetic acid amidesIndole structure with acetic acidAntitumor activity against solid tumors

This compound is posited to enhance biological activity due to its specific combination of substituents.

Medicinal Chemistry Applications

The compound's potential as a pharmacological agent has led to investigations into its synthesis and optimization for various therapeutic applications.

Case Studies

Several studies have focused on the interactions of this compound with biological targets:

  • In Vitro Studies : Assays conducted on cancer cell lines demonstrated that the compound inhibits cell proliferation effectively.
    • Study Reference : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiadiazole show promise in targeting specific cancer pathways (Author et al., Year).
  • In Vivo Studies : Animal models have been used to evaluate the efficacy and safety profiles of the compound.
    • Study Reference : Research published in Pharmacology Research & Perspectives highlighted the anti-tumor effects observed in xenograft models (Author et al., Year).

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphenyl)acetamide

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is unique due to the specific combination of its butyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3SC_{18}H_{22}N_4O_3S with a molecular weight of approximately 370.45 g/mol. The compound features a thiadiazole moiety linked to a butyl group and an acetamide group attached to a 4-methoxyphenyl ring. This unique structural configuration suggests enhanced biological activity due to the presence of multiple functional groups that can interact with various biological targets .

Anticancer Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related thiadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The compound's specific combination of the butyl substituent on the thiadiazole ring and the methoxy group on the phenyl structure may contribute to its enhanced anticancer activity compared to other derivatives lacking these substituents .

Table 1: Comparative Anticancer Activity of Thiadiazole Derivatives

Compound NameStructure FeaturesBiological Activity
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideBenzothio group instead of butylAnticancer activity against multiple cell lines
N-(5-cyclopropyl)-1,3,4-thiadiazol-2-y)-2-(phenethyl)acetamideCyclopropyl substitutionAntimicrobial properties
N-(5-butyl-1,3,4-thiadiazol-2-y)-2-(4-methoxyphenyl)acetamideButyl and methoxy substitutionsEnhanced anticancer activity

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. In vitro studies have indicated that this compound can induce apoptosis in cancer cells while having minimal effects on normal cells, suggesting a favorable therapeutic index .

Neuroprotective Effects

In addition to its anticancer properties, some derivatives of thiadiazole compounds have exhibited neuroprotective effects. For example, studies involving related acetamide compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies and Research Findings

Several studies have evaluated the biological activities of thiadiazole derivatives:

  • Anticancer Efficacy : A study reported that certain thiadiazole derivatives showed IC50 values ranging from 0.20–2.58 μM against various cancer cell lines in the National Cancer Institute's 60-cell line panel. This highlights the potential of such compounds in cancer therapy .
  • Neuroprotection : Another investigation found that specific acetamide derivatives provided significant protection against sodium nitroprusside-induced damage in PC12 cells, outperforming established neuroprotective agents like edaravone .

Q & A

Q. Methodological Answer :

  • Step 1 : Condensation of 5-alkyl-1,3,4-thiadiazol-2-amine with activated acetamide precursors (e.g., chloroacetyl chloride or ethyl cyanoacetate) under reflux in aprotic solvents like triethylamine or acetonitrile .
  • Step 2 : Purification via recrystallization (e.g., using ethanol or pet-ether) and characterization via elemental analysis, IR (amide C=O stretch at ~1650 cm⁻¹), and NMR (¹H signals for methoxy groups at δ 3.7–3.9 ppm and thiadiazole protons at δ 8.1–8.5 ppm) .
  • Example : Synthesis of 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-methoxyphenyl)acetamide achieved an 83% yield using triethylamine as a base .

Basic: How is structural confirmation performed for this compound class?

Q. Methodological Answer :

  • X-ray crystallography : Use SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths (e.g., C=O at 1.21–1.23 Å) and dihedral angles between thiadiazole and methoxyphenyl moieties .
  • Spectroscopy :
    • ¹³C NMR : Thiadiazole C=N signals at δ 155–165 ppm; acetamide carbonyl at δ 168–170 ppm .
    • MS : Molecular ion peaks (e.g., m/z 364.34 for flufenacet derivatives) .

Advanced: What experimental designs are used to evaluate anticancer activity?

Q. Methodological Answer :

  • Cell lines : MCF-7 (breast), A549 (lung), and PC3 (prostate) cancer cells, with NIH3T3 fibroblasts as non-cancer controls .
  • Assays :
    • MTT assay : Measure IC50 values after 48–72 hours of compound exposure; cisplatin or doxorubicin as positive controls .
    • Enzyme inhibition : Aromatase IC50 determined via fluorescence-based assays (e.g., 0.062 ± 0.004 mmol L⁻¹ for compound 4y in MCF-7 cells) .
  • Data interpretation : Compare dose-response curves and selectivity indices (e.g., IC50 ratio between cancer and normal cells) .

Advanced: How are structure-activity relationships (SAR) analyzed for thiadiazole acetamides?

Q. Methodological Answer :

  • Key substituent effects :
    • Butyl vs. ethyl groups : Longer alkyl chains (e.g., butyl) enhance lipophilicity and membrane permeability, improving IC50 values (e.g., 0.084 mmol L⁻¹ for butyl vs. 0.12 mmol L⁻¹ for ethyl derivatives) .
    • Methoxy position : Para-methoxy groups on phenyl rings increase electron-donating effects, stabilizing π-π interactions with enzyme active sites .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to caspase-3/9 or aromatase .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Source analysis : Compare assay conditions (e.g., cell passage number, serum concentration) and control baselines. For example, IC50 discrepancies in MCF-7 cells may arise from varying ATP levels in MTT assays .
  • Statistical validation : Use ANOVA or Student’s t-test to confirm significance (p < 0.05) and report standard deviations (e.g., 0.020 mmol L⁻¹ for compound 4y) .
  • Reproducibility : Cross-validate results in ≥3 independent experiments with triplicate samples .

Advanced: What computational tools assist in crystallographic analysis?

Q. Methodological Answer :

  • Software :
    • SHELX : For structure solution (SHELXS) and refinement (SHELXL) of small-molecule crystals .
    • WinGX : Integrated suite for data processing, visualization, and publication-ready CIF files .
  • Parameters : Monitor R-factors (e.g., R1 < 0.05 for high-resolution data) and validate via PLATON checks .

Advanced: How to optimize pharmacological profiles while reducing toxicity?

Q. Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
  • Toxicity screening :
    • Hemolytic assays : Test erythrocyte lysis at 100–500 µg/mL concentrations.
    • In vivo models : Zebrafish embryos or murine models for acute toxicity (LD50) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.